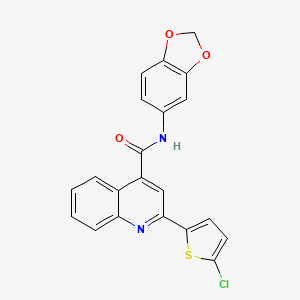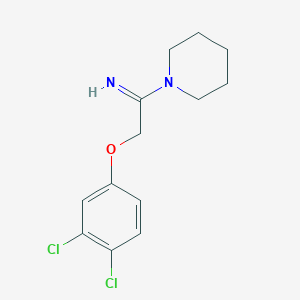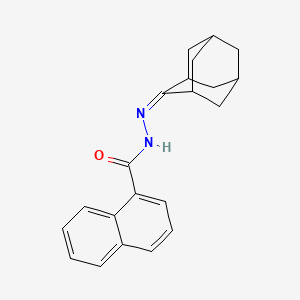![molecular formula C9H8Br3N3OS B12465355 2-Oxo-2-[(2,4,6-tribromophenyl)amino]ethyl carbamimidothioate](/img/structure/B12465355.png)
2-Oxo-2-[(2,4,6-tribromophenyl)amino]ethyl carbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide is a synthetic organic compound characterized by the presence of a carbamimidoylsulfanyl group and a tribromophenyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide typically involves the reaction of 2,4,6-tribromophenylamine with a suitable carbamimidoylsulfanyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of 2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations under optimized conditions. The product is then isolated and purified using large-scale separation techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The bromine atoms in the tribromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
科学的研究の応用
2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers or coatings, with enhanced properties.
作用機序
The mechanism of action of 2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,4,6-Tribromophenol: A related compound with similar brominated phenyl structure but lacking the carbamimidoylsulfanyl and acetamide groups.
2-(carbamimidoylsulfanyl)acetamide: Similar structure but without the tribromophenyl group.
N-(2,4,6-tribromophenyl)acetamide: Lacks the carbamimidoylsulfanyl group.
Uniqueness
2-(carbamimidoylsulfanyl)-N-(2,4,6-tribromophenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C9H8Br3N3OS |
|---|---|
分子量 |
445.96 g/mol |
IUPAC名 |
[2-oxo-2-(2,4,6-tribromoanilino)ethyl] carbamimidothioate |
InChI |
InChI=1S/C9H8Br3N3OS/c10-4-1-5(11)8(6(12)2-4)15-7(16)3-17-9(13)14/h1-2H,3H2,(H3,13,14)(H,15,16) |
InChIキー |
IWCFNBUVADIOEZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)NC(=O)CSC(=N)N)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12465288.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12465300.png)
![2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465307.png)




![2-(4-nitrophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12465334.png)

![2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12465344.png)
![6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465348.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-tert-butylbenzoate](/img/structure/B12465350.png)
